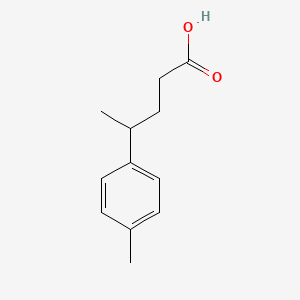

4-(4-Methylphenyl)pentanoic acid

説明

4-(4-Methylphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O2 It is characterized by a phenyl ring substituted with a methyl group at the para position and a pentanoic acid chain

特性

IUPAC Name |

4-(4-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7,10H,5,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXBHPNNXXHZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974549 | |

| Record name | 4-(4-Methylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59094-71-2 | |

| Record name | 4-Methylphenylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059094712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Methylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)pentanoic acid typically involves the alkylation of 4-methylbenzyl chloride with pentanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the pentanoic acid group.

Industrial Production Methods: Industrial production of 4-(4-Methylphenyl)pentanoic acid may involve more efficient catalytic processes to enhance yield and purity. One such method includes the use of propylene alcohol and orthoacetate as starting materials, followed by ester exchange and rearrangement reactions under catalytic conditions .

化学反応の分析

Types of Reactions: 4-(4-Methylphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

Oxidation: Formation of 4-(4-Methylphenyl)pentanone.

Reduction: Formation of 4-(4-Methylphenyl)pentanol.

Substitution: Formation of 4-(4-Nitrophenyl)pentanoic acid or 4-(4-Bromophenyl)pentanoic acid.

科学的研究の応用

4-(4-Methylphenyl)pentanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-(4-Methylphenyl)pentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may interact with phospholipase A2, affecting lipid metabolism and signaling pathways .

類似化合物との比較

4-Methylpentanoic acid: Shares a similar structure but lacks the phenyl ring.

4-(4-Methylphenyl)butanoic acid: Similar but with a shorter carbon chain.

4-(4-Methylphenyl)hexanoic acid: Similar but with a longer carbon chain.

Uniqueness: 4-(4-Methylphenyl)pentanoic acid is unique due to the combination of its phenyl ring and pentanoic acid chain, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

4-(4-Methylphenyl)pentanoic acid, with the molecular formula C₁₂H₁₆O₂, is an organic compound characterized by a pentanoic acid chain attached to a para-substituted phenyl ring. This unique structure contributes to its diverse biological activities, making it a subject of ongoing research. This article reviews the current understanding of its biological activity, including interactions with enzymes, implications for metabolic pathways, and potential therapeutic applications.

The compound is synthesized through the alkylation of 4-methylbenzyl chloride with pentanoic acid under basic conditions. This reaction proceeds via a nucleophilic substitution mechanism, which highlights its reactivity profile that is relevant in both synthetic and biological contexts.

Biological Activity Overview

Research indicates that 4-(4-Methylphenyl)pentanoic acid may influence various biochemical pathways, particularly those related to lipid metabolism. Preliminary studies have suggested that it interacts with specific enzymes such as phospholipase A2, potentially acting as an inhibitor or activator. This interaction could have therapeutic implications, particularly in conditions related to lipid dysregulation.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Interaction | Inhibition/activation of phospholipase A2 | Treatment of metabolic disorders |

| Lipid Metabolism Regulation | Modulation of lipid pathways | Cardiovascular health |

| Antioxidant Properties | Scavenging free radicals | Anti-inflammatory therapies |

Case Studies and Research Findings

- Influence on Lipid Metabolism : A study demonstrated that 4-(4-Methylphenyl)pentanoic acid significantly modulates lipid levels in cellular models. The compound was shown to decrease triglyceride accumulation in hepatocytes, suggesting its potential use in treating non-alcoholic fatty liver disease (NAFLD).

- Enzyme Interaction Studies : In vitro assays revealed that 4-(4-Methylphenyl)pentanoic acid inhibits phospholipase A2 activity, which plays a crucial role in the release of arachidonic acid and subsequent inflammatory responses. This inhibition could provide a pathway for developing anti-inflammatory drugs .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In comparative studies against known antioxidants, it exhibited significant free radical scavenging activity, indicating its potential utility in formulations aimed at oxidative stress-related conditions .

Comparative Analysis with Related Compounds

Understanding the uniqueness of 4-(4-Methylphenyl)pentanoic acid can be enhanced by comparing it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylpentanoic acid | Lacks phenyl ring | Simpler structure; fewer functional groups |

| 4-(4-Methylphenyl)butanoic acid | Shorter carbon chain | Different chain length affects reactivity |

| 3-Methyl-4-phenylpentanoic acid | Methyl group at a different position | Variation affects reactivity |

The distinct combination of structural features in 4-(4-Methylphenyl)pentanoic acid contributes to its unique biological activity profile compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。